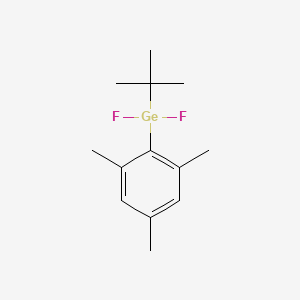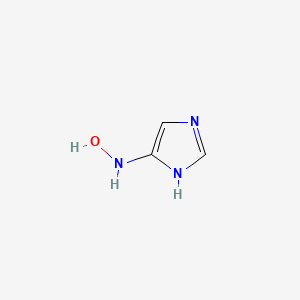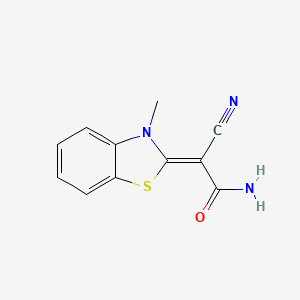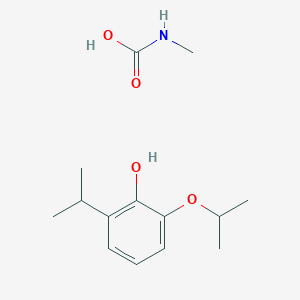![molecular formula C30H54N5O8PS B14280166 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate CAS No. 131933-71-6](/img/structure/B14280166.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom) attached to various functional groups. Here’s a simplified representation:
Core Structure:(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl
- The tetrahydrofuran ring provides a flexible scaffold.
- The azido group (-N₃) adds chemical reactivity.
- The pyrimidine moiety contributes to its biological properties.
- The methyl and sulfanyl groups enhance lipophilicity (solubility in lipids).
Méthodes De Préparation
The synthetic routes for this compound can be intricate due to its complexityImetelstat (brand name: Rytelo), which shares some structural features. Imetelstat is an oligonucleotide telomerase inhibitor used in the treatment of myelodysplastic syndromes . Although not identical, it provides insights into the synthesis of similar compounds.
Analyse Des Réactions Chimiques
The compound likely undergoes various reactions, including:
Oxidation: Conversion of functional groups (e.g., azide to amine).
Reduction: Reduction of carbonyl groups (e.g., pyrimidine ketones).
Substitution: Substituting functional groups (e.g., azide displacement).
Phosphorylation: Introduction of phosphate groups.
Common reagents and conditions depend on the specific transformations. Major products could include derivatives with altered functional groups.
Applications De Recherche Scientifique
This compound’s applications span several fields:
Chemistry: As a versatile building block for drug development.
Biology: Investigating cellular processes (e.g., telomerase inhibition).
Medicine: Potential anti-cancer properties (similar to Imetelstat).
Industry: Synthesis of novel materials.
Mécanisme D'action
The compound likely inhibits telomerase, an enzyme involved in maintaining telomere length. By disrupting telomerase activity, it may limit cell proliferation, particularly in cancer cells. Further research is needed to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Remember that this information is based on related compounds, and direct details about the compound you specified may be limited
Propriétés
Numéro CAS |
131933-71-6 |
|---|---|
Formule moléculaire |
C30H54N5O8PS |
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (3-hexadecylsulfanyl-2-methoxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C30H54N5O8PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-23-25(40-3)21-41-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37)/t25?,26-,27+,28+/m0/s1 |
Clé InChI |
JAEQASYKCURUMP-OXXZQLOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |
SMILES canonique |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)




![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)


